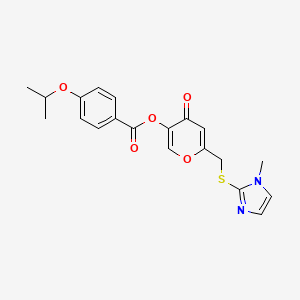

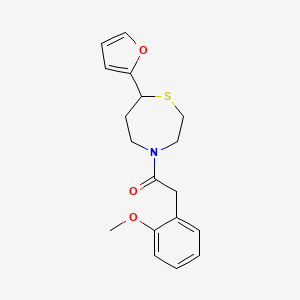

![molecular formula C15H12ClN3O3S B2443415 N-(6-clorobenzo[d]tiazol-2-il)-4-metoxi-1-metil-6-oxo-1,6-dihidropiridina-3-carboxamida CAS No. 2034278-03-8](/img/structure/B2443415.png)

N-(6-clorobenzo[d]tiazol-2-il)-4-metoxi-1-metil-6-oxo-1,6-dihidropiridina-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

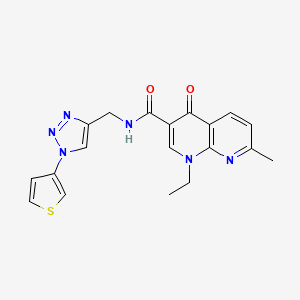

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3O3S and its molecular weight is 349.79. The purity is usually 95%.

BenchChem offers high-quality N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antiinflamatoria

Los compuestos relacionados con la N-(6-clorobenzo[d]tiazol-2-il)-4-metoxi-1-metil-6-oxo-1,6-dihidropiridina-3-carboxamida se han evaluado por sus actividades antiinflamatorias . La actividad antiinflamatoria de estos compuestos está mediada principalmente a través de la inhibición de la biosíntesis de prostaglandinas . Algunos de los compuestos sintetizados tienen actividades antiinflamatorias significativas .

Actividad analgésica

Estos compuestos también se han evaluado por sus actividades analgésicas (para aliviar el dolor) . Algunos de los compuestos sintetizados han mostrado actividades analgésicas significativas .

Actividad ulcerogénica

La acción ulcerogénica e irritativa de estos compuestos sobre la mucosa gastrointestinal, en comparación con el estándar, es baja . Esto sugiere que estos compuestos pueden tener aplicaciones potenciales en el tratamiento de trastornos gastrointestinales .

Actividad de peroxidación lipídica

Estos compuestos se han evaluado por sus actividades de peroxidación lipídica . La peroxidación lipídica es un proceso en el que los radicales libres roban electrones de los lípidos en las membranas celulares, lo que provoca daño celular. Este proceso está involucrado en varias enfermedades como la aterosclerosis y el cáncer .

Inhibidores de la detección de quórum

En el sistema LasB, los compuestos relacionados con la this compound mostraron prometedores inhibidores de la detección de quórum . La detección de quórum es un sistema de estímulo y respuesta correlacionado con la densidad de la población. Muchas especies de bacterias utilizan la detección de quórum para coordinar la expresión génica de acuerdo con la densidad de su población local .

Actividad antiinflamatoria a través de ensayos bioquímicos de actividad de ciclooxigenasa (COX)

Los compuestos relacionados con la this compound se probaron para la actividad antiinflamatoria a través de ensayos bioquímicos de actividad de ciclooxigenasa (COX) . COX es una enzima que participa en la formación de prostanoides, incluidas las prostaglandinas, la prostaciclina y el tromboxano .

Mecanismo De Acción

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .

Mode of Action

The compound acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This inhibition is believed to mediate the compound’s anti-inflammatory effects . It’s worth noting that the compound’s interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production .

Result of Action

The inhibition of COX enzymes and the subsequent decrease in prostaglandin production result in anti-inflammatory and analgesic effects . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been found to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Cellular Effects

On a cellular level, N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has been found to influence cell function in several ways. It has been observed to inhibit the proliferation of certain cancer cells, decrease the activity of inflammatory cytokines like IL-6 and TNF-α, and hinder cell migration .

Molecular Mechanism

The molecular mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interactions with key enzymes involved in the inflammatory response. Specifically, it has been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins .

Metabolic Pathways

It is known that the compound’s anti-inflammatory activity is mediated through the inhibition of prostaglandin biosynthesis, which involves the cyclooxygenase (COX) enzymes

Propiedades

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S/c1-19-7-9(11(22-2)6-13(19)20)14(21)18-15-17-10-4-3-8(16)5-12(10)23-15/h3-7H,1-2H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAAENBLZUOPQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)

![methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2443342.png)

![N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE](/img/structure/B2443350.png)